"synthesis of 4H-1,2,4-Triazole-3,4,5-triamine"
"synthesis of 4H-1,2,4-Triazole-3,4,5-triamine"
An In-Depth Technical Guide to the Synthesis of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole)
Introduction: The Significance of Guanazole
4H-1,2,4-Triazole-3,4,5-triamine, commonly known as Guanazole, is a heterocyclic compound featuring a 1,2,4-triazole core symmetrically substituted with three amino groups. Its unique structure, rich in nitrogen, imparts a range of valuable chemical properties, making it a significant building block in medicinal chemistry, materials science, and coordination chemistry. Guanazole belongs to the class of organic compounds known as triazoles, which contain a five-membered aromatic ring with two carbon and three nitrogen atoms.
Historically, Guanazole and its derivatives have been investigated for their potential as antineoplastic agents[1]. More recently, the molecule has garnered attention for its ability to act as a versatile ligand, forming coordination polymers and metal-organic frameworks with interesting physical properties, including potential applications in creating flame-retardant and antibacterial fabrics[2]. Its high nitrogen content also makes it a subject of interest in the field of energetic materials.
This guide provides a comprehensive overview of the most efficient and reliable method for synthesizing Guanazole, focusing on the reaction between dicyandiamide and hydrazine salts. It is intended for researchers, chemists, and drug development professionals seeking a detailed, field-proven protocol grounded in established chemical principles.
Core Synthesis Route: Dicyandiamide and Hydrazine Dihydrohalide
While several pathways to aminotriazoles exist, the reaction of dicyandiamide with a hydrazine salt in an aqueous medium stands out as the most effective and high-yielding method for producing Guanazole. Early attempts to react dicyandiamide with hydrazine hydrate or hydrazine monohydrochloride in solvents like alcohol resulted in poor yields and the formation of difficult-to-separate byproducts[3][4]. A pivotal discovery revealed that using a hydrazine dihydrohalide (such as dihydrochloride or dihydrobromide) specifically in water leads to a substantially theoretical yield of Guanazole, a surprising and highly effective combination of solvent and reagent[3].
Causality of Reagent and Solvent Choice
The success of this specific protocol hinges on two key factors:
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Hydrazine Dihydrohalide: The use of the dihydro-salt form of hydrazine is critical. It is believed that the increased acidity compared to the mono-salt facilitates the protonation steps necessary for the cyclization mechanism, promoting the desired reaction pathway while suppressing side reactions.
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Aqueous Solvent: Water acts as an ideal medium for this reaction, effectively solvating the ionic reactants (hydrazine dihydrohalide) and intermediates. Unlike alcohol, water does not interfere with the reaction pathway and allows for straightforward temperature control and product isolation[3].
The overall reaction can be visualized as the condensation and cyclization of dicyandiamide and hydrazine, with the elimination of an ammonium salt.
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis process, from initial reaction to final product purification.
Caption: High-level workflow for Guanazole synthesis.
Proposed Reaction Mechanism
The reaction proceeds through the nucleophilic attack of hydrazine on one of the nitrile groups of dicyandiamide, followed by an intramolecular cyclization to form the triazole ring.
Caption: Simplified reaction scheme for Guanazole formation.
Detailed Experimental Protocol
This protocol is adapted from the high-yield method described by Roemer and Kaiser[3].
Materials and Equipment:
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1 L three-necked flask
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Mechanical stirrer
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Thermometer
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Heating mantle or steam bath
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Cooling bath (ice/water)
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Rotary evaporator
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Dicyandiamide
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Hydrazine dihydrochloride
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Sodium hydroxide (NaOH)
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Methanol
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Deionized water
Procedure:
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Charging the Reactor: In a 1 L three-necked flask equipped with a stirrer and thermometer, combine dicyandiamide (84.0 g, 1.0 mol), hydrazine dihydrochloride (105.0 g, 1.0 mol), and 250 mL of water.
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Initiation and Temperature Control: Begin stirring the slurry and warm the flask using a steam bath or heating mantle to approximately 30°C. Once this temperature is reached, turn off the heat source. The reaction is exothermic, and the temperature will begin to rise spontaneously.
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Maintaining Reaction Temperature: Use an intermittent cooling bath to maintain the reaction temperature between 45-50°C. This control is crucial, especially during the first 30 minutes when the exotherm is most vigorous. For larger-scale reactions, adding the dicyandiamide portion-wise to the hydrazine salt solution is recommended to better manage the heat generated.
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Reaction Completion: After the initial exotherm subsides, maintain the temperature at 45-50°C using intermittent heating for a total reaction time of two hours. By the end of this period, the mixture should be a clear solution.
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Neutralization: Cool the reaction mixture. Separately, prepare a solution of sodium hydroxide (80.0 g, 2.0 mol) in 200 mL of water. Slowly add the NaOH solution to the cooled reaction mixture to neutralize the guanazole hydrochloride and convert the ammonium chloride byproduct to sodium chloride[3].
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Solvent Removal: Evaporate the resulting solution to dryness under reduced pressure using a rotary evaporator. The resulting dry residue will contain Guanazole, sodium chloride, and other salts.
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Extraction and Purification: Add 1.5 L of boiling methanol to the dry residue and reflux to extract the Guanazole, which is soluble in hot methanol while sodium chloride is less so. Filter the hot solution to remove insoluble salts.
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Crystallization and Isolation: Evaporate the methanolic solution to a low volume. Upon cooling, Guanazole will crystallize. Filter the crystals and dry them to obtain the final product. This method can yield up to 97 g (a 97% theoretical yield) of Guanazole.
Quantitative Data Summary
| Parameter | Value | Reference |
| Dicyandiamide | 1.0 mol | |
| Hydrazine Dihydrochloride | 1.0 mol | |
| Solvent | Water (250 mL) | |
| Reaction Temperature | 45-50 °C | |
| Reaction Time | 2 hours | |
| Neutralizing Base | Sodium Hydroxide (2.0 mol) | |
| Expected Yield | ~97% |
Process Considerations and Troubleshooting
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Byproduct Formation: If an excess of dicyandiamide (e.g., 1.1-1.9 mols per mol of hydrazine salt) is used and the reaction time is extended to 4-8 hours, a byproduct, guanazoguanazole, may form. This byproduct is substantially insoluble in water and can be filtered off at the end of the reaction if desired[3].
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Temperature Effects: While the 45-50°C range is optimal for control, the reaction can be run at temperatures up to 100°C, which will reduce the reaction time to just a few minutes. However, at these higher temperatures, portion-wise addition of dicyandiamide is essential to control the exotherm and prevent byproduct formation.
Physico-Chemical Properties and Safety
Properties of Guanazole
| Property | Value | Reference |
| Molecular Formula | C₂H₅N₅ | [5] |
| Molar Mass | 99.09 g/mol | [5][6] |
| Appearance | Colorless crystals or faintly yellow powder | [6] |
| Melting Point | 202-205 °C (decomposes) | [5][6][7] |
| Water Solubility | Soluble | [5][7] |
| Stability | Air sensitive; reacts with acids and oxidizing agents | [5][7] |
Safety and Handling
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Hydrazine Salts: Hydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
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Exothermic Reaction: The reaction is exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled. Ensure adequate cooling capacity is available, especially for reactions at a larger scale.
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Dust Explosion: The final product, Guanazole, is a fine powder. Dust can be explosive when suspended in air at specific concentrations, so care should be taken to avoid generating dust clouds during handling[7].
Conclusion
The synthesis of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole) from dicyandiamide and hydrazine dihydrohalide in an aqueous solution is a robust, high-yield, and scalable method. The specificity of the reagents and solvent system is crucial for its success, overcoming the poor yields of earlier methods. By carefully controlling the reaction temperature and following the detailed protocol, researchers can reliably produce high-purity Guanazole for applications in medicinal chemistry, materials science, and beyond. This self-validating system, grounded in fundamental chemical principles, provides an authoritative pathway to a valuable and versatile chemical building block.
References
- Roemer, J. J., & Kaiser, D. W. (1953). Preparation of guanazole. U.S. Patent No. 2,648,671.
-
Roemer, J. J., & Kaiser, D. W. (n.d.). PREPARATION OF GUANAZOLE. Sciencemadness.org. Retrieved from [Link]
- Kurzer, F. (1956). Syntheses of Heterocyclic Compounds from Aminoguanidine. Chemical Reviews, 56(1), 95–195.
- Lieber, E., & Smith, G. B. L. (1938). THE CHEMISTRY OF AMINOGUANIDINE AND RELATED SUBSTANCES. Chemical Reviews, 25(2), 213-271.
- Stepanov, A. I., et al. (2000). Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate. Russian Patent No. RU2152389C1.
- Cansız, A., Koparır, M., & Demirdağ, A. (2004).
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
- Simons, J. K. (1948). Preparation of novel dicyandiamide derivatives. U.S. Patent No. 2,456,090.
- Barrett, S. E., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry, 74(21), 8295-8298.
- Grygorenko, O. O., et al. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles.
- Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12), 1879-1886.
- Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry, 41(16), 8346-8356.
- ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing.
- Zhang, J., et al. (2008). Synthesis, Structure, and Physical Properties of a New Anions-Controlled Cd(II)-Guanazole (3,5-Diamino-1,2,4-triazole) Hybrid Family. Inorganic Chemistry, 47(11), 4861-4876.
- Shrgian, M. M., & Loo, T. L. (1981). Synthesis and evaluation of guanazole prodrugs as antineoplastic agents. Journal of Pharmaceutical Sciences, 70(11), 1281-1283.
- El-Gendy, A. A., & El-Leithy, M. A. (2014). ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of Heterocyclic Chemistry, 51(5), 1322-1326.
-
ChemBK. (n.d.). Guanazole. Retrieved from [Link]
- High, S. M., & Ott, D. B. (1999). Improved process for the preparation of 5-aminotetrazole. European Patent No. EP0960879A2.
- Raffin, P., & Schouteeten, A. (1986). Process for the preparation of 3-amino-1,2,4-triazole. U.S. Patent No. 4,628,103.
- Kaiser, D. W., & Roemer, J. J. (1951). Chemistry of Dicyandiamide. V. Structures of Guanazo- and Pyro-Guanazoles, and Reaction of Dicyandiamide with 3-Amino-5-Substituted-1,2,4, 4H-Triazoles. The Journal of Organic Chemistry, 16(5), 735-740.
- Malmberg, C. E., & Chamberland, S. (2022). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. JoVE (Journal of Visualized Experiments), (186), e53593.
- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982136.
- Sreenivasa, M., et al. (2014). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1185-1196.
- Cansız, A., Koparır, M., & Demirdağ, A. (2004).
- El-Gendy, A. A., & El-Leithy, M. A. (2014). ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of Heterocyclic Chemistry, 51(5), 1322-1326.
- Sreenivasa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. International Journal of Chemical and Pharmaceutical Sciences, 12(1), 1-6.
- Matar, R., et al. (2021). Synthetic accesses to biguanide compounds. Molecules, 26(9), 2728.
- Al-Ghorbani, M. F. F., et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1425.
-
iChemical. (n.d.). Guanazole, CAS No. 1455-77-2. Retrieved from [Link]
- Atkinson, M. R., & Polya, J. B. (1954). Hydrazine derivatives. III. A study of alkylation of guanazole. Journal of the Chemical Society, 3319-3323.
- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982136.
- Sharma, S., et al. (2013). A Review on 1, 2, 4 - Triazoles.
-
Human Metabolome Database. (2021). Showing metabocard for Guanazole (HMDB0252968). Retrieved from [Link]
- Wang, H., et al. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
Sources
- 1. Synthesis and evaluation of guanazole prodrugs as antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2648671A - Preparation of guanazole - Google Patents [patents.google.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. chembk.com [chembk.com]
- 6. Guanazole, CAS No. 1455-77-2 - iChemical [ichemical.com]
- 7. GUANAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
